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Compound of Interest

Compound Name: 8-Chloroquinazolin-2-amine

CAS No.: 1185113-73-8

Cat. No.: B1451550 Get Quote

Executive Summary
8-Chloroquinazolin-2-amine (CAS: 1185113-73-8) represents a critical intermediate in the

synthesis of bioactive quinazoline derivatives, particularly in the development of kinase

inhibitors and alpha-adrenergic blockers. Precise structural elucidation of this scaffold is

challenging due to the electronic influence of the chlorine atom at the peri-position (C8) relative

to the N1 nitrogen.

This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 8-
chloroquinazolin-2-amine. It synthesizes experimental trends from the quinazoline family with

calculated substituent chemical shift (SCS) effects to provide a robust assignment strategy. The

focus is on distinguishing the 8-chloro isomer from its 5-, 6-, and 7-chloro regioisomers using

carbon-13 nuclear magnetic resonance.

Part 1: Structural Context & Electronic Environment
The Quinazoline Scaffold
The quinazoline core consists of a benzene ring fused to a pyrimidine ring. In 8-
chloroquinazolin-2-amine, the introduction of an amino group at C2 and a chlorine atom at

C8 creates a unique push-pull electronic system.
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C2 Position (Guanidine-like): The carbon at position 2 is flanked by two endocyclic nitrogens

(N1, N3) and an exocyclic amine. This extreme electron deficiency results in significant

deshielding.

C8 Position (Steric & Electronic): The chlorine at C8 exerts a negative inductive effect (-I)

and a positive mesomeric effect (+M), though the inductive effect typically dominates

chemical shift perturbations in this rigid heteroaromatic system. Furthermore, the C8-Cl bond

is spatially proximate to the N1 lone pair, potentially influencing the chemical shift of the

bridgehead carbon C8a.

Numbering Scheme
To ensure accurate assignment, we utilize the standard IUPAC numbering for quinazolines:
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Figure 1: IUPAC numbering of the 8-chloroquinazolin-2-amine scaffold. Note the proximity of

C8 to the bridgehead C8a.

Part 2: 13C NMR Data Analysis
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The following data presents the expected chemical shifts in DMSO-d6. Values are derived from

a consensus of experimental data for the parent quinazolin-2-amine and substituent increment

calculations for the 8-chloro derivative.

Chemical Shift Table (DMSO-d6)
Carbon Position Type

Expected Shift (δ
ppm)

Assignment Logic

C2 Cq 161.5 – 163.0

Most deshielded;

guanidine-like

environment (N-C(N)-

N).

C4 CH 160.0 – 162.0
Imine-like character;

deshielded by N3.

C8a Cq 148.0 – 150.0

Bridgehead;

deshielded by N1 and

ortho-Cl effect.

C8 Cq 130.0 – 133.0

Ipso-carbon attached

to Chlorine. Typical

aromatic C-Cl shift.

C7 CH 133.0 – 135.0

Ortho to Cl. Often

deshielded in fused

rings relative to

benzene.

C5 CH 126.0 – 128.0
Meta to Cl; para to

bridgehead C8a.

C6 CH 124.0 – 126.0 Para to Cl.

C4a Cq 120.0 – 122.0

Bridgehead; typically

the most shielded

quaternary carbon.

Detailed Mechanistic Interpretation
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The C2 vs. C4 Distinction: In unsubstituted quinazolines, C2 and C4 often overlap in the

155-160 ppm range. However, the 2-amino group donates electron density into the ring via

resonance. While this shields the ring carbons, the C2 carbon itself remains highly

deshielded due to its direct attachment to three nitrogen atoms (N1, N3, and the exocyclic

NH2). In the 8-chloro derivative, C4 is a methine (CH) while C2 is quaternary, making them

easily distinguishable by DEPT-135 or APT experiments.

The 8-Chloro Effect (Substituent Chemical Shift): Chlorine is an electronegative halogen. In

13C NMR, the ipso-carbon (C8) typically shifts downfield by ~6 ppm relative to a protonated

carbon, but upfield relative to a nitro- or cyano-substituted carbon.

Comparison: In chlorobenzene, the C-ipso is ~134 ppm. In the quinazoline system, the

proximity to the electron-deficient pyrimidine ring may slightly shield C8 to ~130-132 ppm

compared to a standard chlorobenzene.

Bridgehead Sensitivity (C8a): C8a is critical for confirming the 8-position substitution. An 8-

chloro substituent will cause a downfield shift on C8a (the ortho position relative to Cl) and

potentially affect N1 via steric compression, although N1 is not observed in 13C NMR.

Part 3: Experimental Protocol
To ensure reproducible data and minimize aggregation effects common in amino-quinazolines,

the following protocol is recommended.

Sample Preparation
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. Chloroform-d (CDCl3)

often leads to poor solubility and broadened peaks due to hydrogen bonding of the amine.

Concentration: Prepare a solution of 20–30 mg of sample in 0.6 mL of solvent.

Tube: Use high-quality 5mm NMR tubes (e.g., Wilmad 528-PP) to ensure field homogeneity.

Acquisition Parameters (Standard 400/500 MHz
Instrument)

Pulse Sequence:zgpg30 (Power-gated proton decoupling).
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Spectral Width: 240 ppm (to capture carbonyls/imines without folding).

Relaxation Delay (D1):2.0 – 3.0 seconds.

Reasoning: Quaternary carbons (C2, C4a, C8, C8a) have long T1 relaxation times. A short

D1 will suppress their signal intensity, making integration and detection difficult.

Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

Temperature: 298 K (25°C).

Part 4: Structural Elucidation Workflow
To definitively prove the structure is 8-chloro and not the 5-, 6-, or 7-chloro isomer, you must

correlate the protons to the carbons using 2D NMR.

The HMBC Logic Gate
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "smoking gun" for

regioisomer determination.

Identify H7: The proton at C7 is ortho to the Chlorine at C8.

Identify H4: The proton at C4 is a singlet (usually) around 9.0-9.2 ppm.

Critical Correlation:

H4 will show a strong 3-bond correlation to C8a and C2.

H7 (if correctly assigned) should show a 3-bond correlation to C5 and potentially C8a.

Lack of Correlation: If the Cl were at position 7, the proton pattern and HMBC couplings to

the bridgeheads would change drastically.

Elucidation Diagram[1]
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Key Signals

Unknown Chloro-quinazolin-2-amine
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C2: ~162 ppm (Cq) C8: ~132 ppm (Cq-Cl)
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Figure 2: Logic flow for confirming the 8-chloro regioisomer using NMR correlations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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